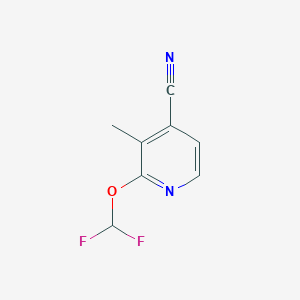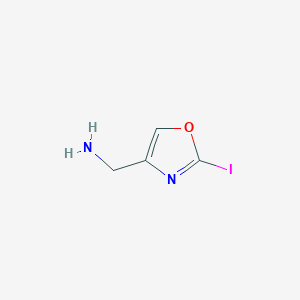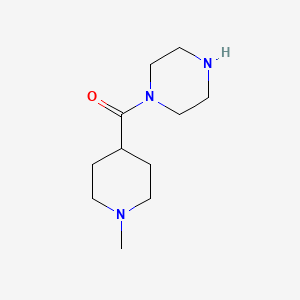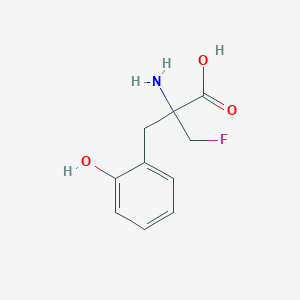
2-(Difluoromethoxy)-3-methylisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-3-methylisonicotinonitrile is a chemical compound that belongs to the class of difluoromethoxylated nitrogen-containing heterocyclesThe presence of the difluoromethoxy group imparts distinct physicochemical properties, making it a valuable building block in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methylisonicotinonitrile typically involves the introduction of the difluoromethoxy group into a suitable precursor. One common method is the reaction of α-(difluoromethoxy)ketones with appropriate nitrogen-containing compounds. For example, difluoromethoxylated ketones can be synthesized via the reaction of α-(difluoromethoxy)ketoximes with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-3-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-3-methylisonicotinonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ethers: These compounds share similar fluorinated groups but differ in the number of fluorine atoms.
Difluoromethoxylated ketones: These compounds have a similar difluoromethoxy group but differ in their overall structure.
Uniqueness
2-(Difluoromethoxy)-3-methylisonicotinonitrile is unique due to its specific combination of the difluoromethoxy group and the nitrogen-containing heterocycle. This combination imparts distinct physicochemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H6F2N2O |
|---|---|
Molekulargewicht |
184.14 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6F2N2O/c1-5-6(4-11)2-3-12-7(5)13-8(9)10/h2-3,8H,1H3 |
InChI-Schlüssel |
OPZYZIMBUAOXDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1OC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)




![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)

![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)





